molecular formula C21H22N4O3 B2793611 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2097864-04-3

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No.: B2793611
CAS No.: 2097864-04-3
M. Wt: 378.432
InChI Key: MYUPPFCPVRFNRC-UHFFFAOYSA-N
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Description

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: The quinoline core is then reacted with piperidine derivatives under basic conditions to introduce the piperidine moiety.

    Attachment of the Pyrimidine Group: The final step involves the reaction of the intermediate with 4,6-dimethylpyrimidine-2-ol under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or piperidine derivatives.

    Substitution: Various substituted quinoline or pyrimidine derivatives.

Scientific Research Applications

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline
  • 4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-one

Uniqueness

4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is unique due to the presence of the hydroxyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-10-14(2)23-21(22-13)28-15-6-5-9-25(12-15)20(27)17-11-19(26)24-18-8-4-3-7-16(17)18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPPFCPVRFNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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